molecular formula C17H28N2O2S B2714191 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396791-30-2

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2714191
CAS No.: 1396791-30-2
M. Wt: 324.48
InChI Key: BIKZHDALTKGMKM-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methylbutyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.

    1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylsulfonyl)butyl)urea: Contains a sulfonyl group instead of a methylthio group, leading to different chemical properties.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-16(2,3)13-6-8-14(9-7-13)19-15(20)18-12-17(4,21)10-11-22-5/h6-9,21H,10-12H2,1-5H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKZHDALTKGMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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